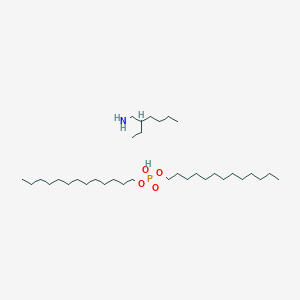
3,6-Dichlorophthalic acid
Übersicht
Beschreibung
3,6-Dichlorophthalic acid is a chemical compound with the CAS Number: 16110-99-9 . It has a molecular weight of 235.02 and its IUPAC name is this compound . It is a white to yellow solid and is stored at a temperature of +4C .
Synthesis Analysis
The synthesis of this compound involves the chlorination of phthalic acid in water at 45° to 50° by admitting chlorine gas. The pH value is kept at approximately 5 by the addition of aqueous sodium hydroxide. After approximately 10 hours of reaction, a mixture containing approximately 63% 4,5-dichlorophthalic acid, 17% 3,4-dichlorophthalic acid, 9% this compound, 6% trichlorophthalic acid and 4% 4-chlorophthalic acid is obtained. The mixture is then heated under low vacuum to approximately 200° to yield the corresponding chlorophthalic acid anhydride.Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H4Cl2O4 . The InChI code for the compound is 1S/C8H4Cl2O4/c9-3-1-2-4 (10)6 (8 (13)14)5 (3)7 (11)12/h1-2H, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 235.02 and its storage temperature is +4C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Selective Hydrodechlorination : 3,6-Dichlorophthalic acid is produced from the hydrodechlorination of tetrachlorophthalic anhydride. This process involves using zinc dust and aqueous sodium hydroxide, indicating its role in synthetic organic chemistry (O'reilly, Derwin, & Lin, 1990).
Study of Hydrogen Bonding : The hydrogen bonding in acid salts of this compound has been studied through IR spectroscopy and X-ray structure analysis. This research contributes to the understanding of molecular interactions in halogen-substituted acids (Mattes & Dorau, 1986).
Reactivity with Nucleophiles : this compound's reactivity towards nucleophiles like thiosemicarbazide and amines has been explored. This study is significant in the chemical industry for producing carboxylic acid derivatives (Abuelizz et al., 2022).
Polymer Science and Material Engineering
Polymer Synthesis : It's used in the synthesis of poly(isothianaphthene) derivatives. These polymers have potential applications in photovoltaic systems due to their light-harvesting properties and charge generation upon illumination (Połeć et al., 2003).
Hydrolysis Studies : Studies on the hydrolysis of 3,6-dichlorophthalic anhydride contribute to a better understanding of the chemical behavior of such compounds in different environmental conditions (Hawkins, 1975).
Formation of Cytotoxic Derivatives : It's involved in the formation of naphthalimide derivatives with cytotoxic activities. This indicates its potential application in developing therapeutic agents (Wang et al., 2014).
Environmental Applications
Pesticide Intermediate : this compound serves as a key intermediate in the production of pesticides and herbicides like dicamba, showing its importance in agricultural chemistry (Xiao-y, 2015).
Treatment of Wastewater : It has applications in wastewater treatment processes, especially in treating wastewater rich in naphthalene derivatives, demonstrating its environmental significance (Zhu, Yang, & Wang, 1996).
Safety and Hazards
The safety data sheet for 3,6-Dichlorophthalic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . In case of skin contact, it is advised to take off contaminated clothing immediately and rinse skin with plenty of soap and water .
Eigenschaften
IUPAC Name |
3,6-dichlorophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKHCKPUJWBHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167066 | |
| Record name | 3,6-Dichlorophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16110-99-9 | |
| Record name | 3,6-Dichlorophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dichlorophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)



